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Compound of Interest

Compound Name: TFAX 488,SE dilithium

Cat. No.: B11930150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical

properties of TFAX 488, SE dilithium salt, a green fluorescent dye increasingly utilized in

biological imaging and analysis. The guide focuses on two critical performance metrics:

brightness and photostability. All quantitative data is summarized in structured tables for clear

comparison, and detailed experimental protocols for key characterization methods are

provided. Visual diagrams generated using Graphviz are included to illustrate experimental

workflows and conceptual relationships.

Core Photophysical Properties and Brightness
TFAX 488, SE dilithium salt is an amine-reactive fluorescent dye designed for stable

conjugation to proteins and other molecules. Its key characteristics include high fluorescence

quantum yield and a large extinction coefficient, which together contribute to its exceptional

brightness. The succinimidyl ester (SE) reactive group allows for the formation of stable

covalent bonds with primary amines on target biomolecules.

Quantitative Spectroscopic Data
The brightness of a fluorophore is a product of its molar extinction coefficient and its

fluorescence quantum yield. The following table summarizes the key spectroscopic properties

of TFAX 488, SE dilithium salt and provides a comparison with a widely used competitor, Alexa

Fluor™ 488 NHS Ester.
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Property
TFAX 488, SE Dilithium
Salt

Alexa Fluor™ 488 NHS
Ester

Maximum Excitation

Wavelength (λex)
495 nm 495 nm

Maximum Emission

Wavelength (λem)
515 nm 519 nm

Molar Extinction Coefficient (ε) 73,000 cm-1M-1 ~71,000 cm-1M-1

Fluorescence Quantum Yield

(Φ)
0.92 0.92[1][2]

Calculated Brightness (ε * Φ) 67,160 ~65,320

Reactive Group Succinimidyl Ester (SE)
N-hydroxysuccinimide (NHS)

Ester

Reactivity Primary amines Primary amines

pH Sensitivity
Insensitive in the range of pH

4-10

Insensitive over a wide pH

range

Data for TFAX 488, SE dilithium salt is sourced from manufacturer datasheets. Data for Alexa

Fluor™ 488 NHS Ester is compiled from publicly available resources for comparative purposes.

Photostability
While specific quantitative photostability metrics such as the photobleaching quantum yield for

TFAX 488 are not readily available in published literature, its performance in demanding

applications provides strong evidence of its high photostability. It is frequently cited as a

suitable dye for super-resolution microscopy techniques, including dSTORM (direct Stochastic

Optical Reconstruction Microscopy), SIM (Structured Illumination Microscopy), and STED

(Stimulated Emission Depletion) microscopy.[3][4][5][6] These methods involve intense and

prolonged laser illumination, where photostability is a critical requirement for successful

imaging.[7][8][9][10][11][12] Dyes that are not highly photostable would photobleach rapidly

under these conditions, preventing the acquisition of high-quality super-resolution images.[13]

[14][15]
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The following diagram illustrates the general principle of photobleaching and its impact on

fluorescence emission.
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Click to download full resolution via product page

A simplified Jablonski diagram illustrating the photobleaching pathway.

Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the

characterization of TFAX 488, SE dilithium salt.

Protocol for Amine-Reactive Labeling of Proteins
This protocol describes the conjugation of TFAX 488, SE dilithium salt to a generic IgG

antibody. The molar ratio of dye to protein may need to be optimized for different proteins.
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Preparation

Conjugation Reaction

Purification

Characterization

1. Dissolve Protein in
Bicarbonate Buffer (pH 8.3-8.5)

3. Add Dye Solution to
Protein Solution

2. Dissolve TFAX 488, SE in
Anhydrous DMSO

4. Incubate for 1 hour
at Room Temperature

5. Separate Conjugate from
Unreacted Dye (e.g., Gel Filtration)

6. Determine Degree of Labeling (DOL)
via Spectrophotometry

Click to download full resolution via product page

Workflow for protein conjugation with TFAX 488, SE.
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Materials:

TFAX 488, SE dilithium salt

Protein to be labeled (e.g., IgG antibody)

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

Anhydrous dimethyl sulfoxide (DMSO)

Purification column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein in the sodium bicarbonate buffer to a final

concentration of 2-10 mg/mL.

Dye Preparation: Immediately before use, dissolve TFAX 488, SE dilithium salt in DMSO to a

concentration of 10 mg/mL.

Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The

molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye

per mole of protein is recommended.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled protein from unreacted dye and hydrolysis products using

a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable

buffer (e.g., PBS).

Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of

the conjugate at 280 nm and 495 nm.

Protocol for Measuring Fluorescence Quantum Yield
(Comparative Method)
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This protocol outlines the determination of the fluorescence quantum yield of TFAX 488 by

comparing it to a standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ =

0.92).
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Sample Preparation

Spectroscopic Measurements

Data Analysis

1. Prepare a Dilution Series of
TFAX 488 and Standard

2. Measure Absorbance Spectra

3. Measure Fluorescence Emission Spectra

4. Integrate Fluorescence Spectra

5. Plot Integrated Fluorescence vs. Absorbance

6. Calculate Quantum Yield

Click to download full resolution via product page

Workflow for comparative quantum yield measurement.
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Materials:

TFAX 488, SE dilithium salt

Quantum yield standard (e.g., Fluorescein)

Spectroscopic grade solvent (e.g., ethanol or PBS)

UV-Vis spectrophotometer

Spectrofluorometer

Procedure:

Prepare Solutions: Prepare a series of dilutions of both the TFAX 488 and the standard in the

same solvent. The absorbance of these solutions at the excitation wavelength should be kept

below 0.1 to avoid inner filter effects.

Measure Absorbance: Record the absorbance spectra of all solutions and determine the

absorbance at the chosen excitation wavelength (e.g., 488 nm).

Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the

same excitation wavelength and instrument settings.

Data Analysis:

Integrate the area under the emission curve for each spectrum.

Plot the integrated fluorescence intensity versus the absorbance at the excitation

wavelength for both the TFAX 488 and the standard.

The quantum yield of TFAX 488 (ΦX) can be calculated using the following equation: ΦX =

ΦST * (GradX / GradST) * (nX2 / nST2) Where ΦST is the quantum yield of the standard,

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n

is the refractive index of the solvent.

Protocol for Assessing Photostability in Microscopy
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This protocol provides a general method for comparing the photobleaching rates of TFAX 488-

conjugated antibodies to those labeled with another dye (e.g., Alexa Fluor™ 488) under

identical imaging conditions.
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Sample Preparation

Time-Lapse Imaging

Data Analysis

1. Label Cells with
Dye-Conjugated Antibodies

2. Mount Samples on
Microscope Slides

3. Acquire Initial Image (t=0)

4. Continuous Illumination and
Time-Lapse Image Acquisition

5. Measure Mean Fluorescence
Intensity Over Time

6. Plot Normalized Intensity
vs. Time

7. Determine Photobleaching Half-Life

Click to download full resolution via product page

Workflow for comparative photostability analysis in microscopy.
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Materials:

Fixed cells or other biological samples

TFAX 488-conjugated antibody

Comparative dye-conjugated antibody (e.g., Alexa Fluor™ 488 conjugate)

Antifade mounting medium

Fluorescence microscope with a suitable laser line (e.g., 488 nm) and camera

Procedure:

Sample Preparation: Prepare identical samples labeled with the TFAX 488 conjugate and the

comparative dye conjugate. Mount the samples using an antifade mounting medium.

Image Acquisition:

Locate a region of interest for each sample.

Using identical illumination intensity, exposure time, and other acquisition parameters,

acquire an initial image (t=0).

Continuously illuminate the sample and acquire images at regular intervals until the

fluorescence intensity has significantly decreased.

Data Analysis:

For each time point, measure the mean fluorescence intensity of the region of interest.

Normalize the intensity values to the initial intensity at t=0.

Plot the normalized intensity as a function of time to generate a photobleaching curve.

The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by

50%) can be determined from the curve.
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Conclusion
TFAX 488, SE dilithium salt is a high-performance green fluorescent dye characterized by its

exceptional brightness and robust photostability. Its favorable spectroscopic properties make it

an excellent choice for a wide range of fluorescence-based applications, from standard

immunofluorescence to demanding super-resolution microscopy. The provided protocols offer a

framework for the successful application and characterization of this versatile fluorophore in a

research setting. For critical applications, it is recommended to perform direct comparative

experiments against other dyes under the specific conditions of your experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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